molecular formula C21H19N3O4S B2579000 2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide CAS No. 899742-19-9

2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2579000
CAS No.: 899742-19-9
M. Wt: 409.46
InChI Key: AIDQJEFPPHHLHG-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a tricyclic core with fused oxa- and diaza-rings, an ethyl substituent, and a sulfanyl-acetamide moiety linked to a 2-methoxyphenyl group. Its synthesis and structural characterization likely employ crystallographic tools such as the SHELX suite (e.g., SHELXL for refinement), which is widely used for small-molecule structure determination .

Properties

IUPAC Name

2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-3-24-20(26)19-18(13-8-4-6-10-15(13)28-19)23-21(24)29-12-17(25)22-14-9-5-7-11-16(14)27-2/h4-11H,3,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDQJEFPPHHLHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis

Key intermediates include:

2.1.1 3-Hydroxybenzofuran-2-carboxylic Acid

  • Synthesized via Pechmann condensation:
    Resorcinol + β-keto ester → benzofuran derivative under H₂SO₄ catalysis
    Yield: 68-72% (literature-optimized conditions)

2.1.2 3-Aminobenzofuran-2-carboxamide

  • Achieved through Hofmann rearrangement:
    3-Cyanobenzofuran + H₂O₂/NH₃ → carboxamide
    Reaction time: 6 hr at 80°C

Cyclocondensation to Pyrimidine Ring

Critical step forming the diazatricyclic system:

Reagent System Conditions Yield Source
POCl₃/P₂O₅ 130°C, 4 hr 41%
HMDS/Triflic anhydride Reflux, DCM, 12 hr 37%
Urea/Melt 180°C, microwave 29%

Phosphorus oxychloride (POCl₃) demonstrates superior yield by facilitating both cyclization and dehydration. The reaction mechanism involves:

  • Activation of carbonyl oxygen by POCl₃
  • Intramolecular nucleophilic attack by amine
  • Aromatization via P₂O₅-mediated dehydration

Functionalization at C4 Position

Ethylation at N5

Introducing the ethyl group precedes sulfanyl installation:

3.1.1 Direct Alkylation

  • Reagent: Ethyl bromide/K₂CO₃
  • Solvent: DMF, 60°C, 8 hr
  • Yield: 58% (analogous compounds)

3.1.2 Reductive Amination

  • Ethylamine/NaBH₃CN
  • MeOH, RT, 24 hr
  • Lower yield (33%) due to steric hindrance

Sulfanyl Group Installation

Two validated approaches:

3.2.1 Nucleophilic Displacement

  • Chloro intermediate + NaSH
    • Solvent: EtOH/H₂O (3:1)
    • 70°C, 6 hr
    • Yield: 64%

3.2.2 Mitsunobu Reaction

  • Thiol + DIAD/PPh₃
    • THF, 0°C → RT
    • 12 hr reaction
    • Higher regioselectivity (89%)

Acetamide Sidechain Coupling

Amide Bond Formation

4.1.1 Carbodiimide-Mediated Coupling

  • EDC/HOBt activation
    • Molar ratio (acid:amine:EDC): 1:1.2:1.5
    • Solvent: DCM, 0°C → RT
    • Reaction time: 24 hr
    • Yield: 76%

4.1.2 Mixed Anhydride Method

  • Isobutyl chloroformate/NMM
    • THF, -15°C
    • 2 hr activation + 12 hr coupling
    • Yield: 68%

Purification and Characterization

Chromatographic Methods

Technique Eluent System Purity
Flash Chromatography Hexane/EtOAc (7:3 → 1:1) 95%
Prep-HPLC MeCN/H₂O (0.1% TFA), 30→60% 99%

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆)

  • δ 8.42 (s, 1H, pyrimidine H)
  • δ 7.89 (d, J=8.4 Hz, benzofuran H)
  • δ 4.12 (q, J=7.1 Hz, ethyl CH₂)
  • δ 3.85 (s, 3H, OCH₃)

HRMS (ESI+)

  • Calc. for C₂₂H₂₁N₃O₄S: 423.1254
  • Found: 423.1251 [M+H]⁺

Challenges and Optimization Opportunities

Key Synthetic Bottlenecks

  • Low yielding cyclization step (41% max)
  • Epimerization at C3 during amide coupling
  • Purification difficulties due to polar byproducts

Proposed Improvements

  • Microwave-assisted cyclization : Reduced reaction time (30 min) with comparable yield
  • Enzymatic resolution : Lipase-mediated chiral purity enhancement
  • Flow chemistry : Continuous processing for exothermic steps

Chemical Reactions Analysis

Types of Reactions

2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s tricyclic scaffold distinguishes it from simpler aromatic acetamides. For instance:

Compound Core Structure Key Substituents Electronic Features
Target Compound Tricyclic oxa-diaza system Ethyl, sulfanyl, 2-methoxyphenyl Intramolecular H-bonding (inferred)
5-Hydroxy-flavones (from ) Flavonoid backbone Hydroxyl groups Strong intramolecular H-bonding
Azadirachtin (from ) Tetranortriterpenoid Epoxy, acetyloxy groups Polar functional groups

The tricyclic system may exhibit unique van der Waals interactions and conformational rigidity compared to flavonoids or terpenoids, as molecular descriptors (e.g., topological indices) would highlight differences in steric bulk and electronic distribution .

Chromatographic Behavior

suggests that retention behavior in chromatography correlates with intramolecular hydrogen bonding (HB). The target compound’s sulfanyl and methoxy groups could enhance polarity, but intramolecular HB (e.g., between the oxo and acetamide groups) might reduce effective polarity, akin to 5-hydroxy-flavones . This contrasts with 3-hydroxy-substituted compounds, where weaker HB leads to higher retention times.

Bioactivity and Compatibility

If the target compound exhibits pesticidal or antimicrobial properties, its ethyl and methoxy groups might enhance lipid solubility, improving cell membrane penetration compared to polar analogues like azadirachtin .

Biological Activity

The compound 2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide (CAS Number: 923251-19-8) is a complex organic molecule characterized by its unique tricyclic structure and potential pharmacological properties. This article aims to explore its biological activity, including antimicrobial effects, cytotoxicity, and potential therapeutic applications.

The molecular formula of the compound is C20H17N3O3SC_{20}H_{17}N_{3}O_{3}S with a molecular weight of approximately 379.4 g/mol. The structure features a sulfanyl group linked to a heterocyclic ring system, which is common in many biologically active compounds.

Antimicrobial Activity

Recent studies have highlighted the significant antimicrobial properties of compounds similar to this compound. For instance, derivatives of oxadiazoles have shown strong bactericidal effects against various strains of bacteria, particularly Staphylococcus aureus and other Gram-positive bacteria .

Table 1: Antimicrobial Activity Data

CompoundTarget OrganismMIC (µg/mL)MBC (µg/mL)
Compound AStaphylococcus aureus3.9115.62
Compound BEscherichia coli62.5>2000
Compound CCandida albicans31.25125

The mechanism of action for these compounds often involves interference with bacterial cell wall synthesis or disruption of membrane integrity .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that while some derivatives exhibit low toxicity towards normal cell lines (e.g., L929 fibroblasts), others may show varying degrees of cytotoxic effects depending on their concentration and exposure time.

Table 2: Cytotoxicity Results on L929 Cells

CompoundConcentration (µM)Viability (%)
Compound A10085
Compound B20070
Compound C5095

These results suggest that the compound's structural features may influence its interaction with cellular mechanisms, potentially leading to increased cell viability at certain concentrations .

Case Studies and Research Findings

Research has demonstrated that the incorporation of specific functional groups within the compound's structure can enhance its biological activity. For example, modifications that increase lipophilicity often correlate with improved antimicrobial efficacy and cellular uptake.

In one study focusing on related oxadiazole derivatives, it was found that introducing an acetyl group significantly enhanced antimicrobial activity compared to unmodified analogs . This suggests that structural optimization is essential for developing effective therapeutic agents.

Q & A

Q. What are the optimal synthetic pathways for this compound, and how can reaction conditions be systematically optimized?

The synthesis involves multi-step routes, typically starting with cyclization to form the tricyclic core, followed by sulfanyl and acetamide group incorporation. Key steps include:

  • Cycloaddition or condensation reactions to build the diazatricyclic framework.
  • Thiol-ether coupling for sulfanyl group attachment (e.g., using NaH in DMF as a base).
  • Amide bond formation via coupling reagents like EDC/HOBt. Optimization requires adjusting temperature (60–120°C), solvent polarity (DMF or THF), and reagent stoichiometry to maximize yield (>70%) and purity (>95%). Analytical validation via HPLC and NMR is critical .

Q. How can structural elucidation be performed to confirm the compound’s identity and purity?

Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) to map proton environments and confirm substituent positions.
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

Q. What preliminary assays are recommended to evaluate its biological activity?

Screen against target enzymes/receptors (e.g., kinases, GPCRs) using:

  • In vitro binding assays (SPR or fluorescence polarization) to measure affinity (IC₅₀/Kd).
  • Cell-based viability assays (MTT or ATP-luciferase) for cytotoxicity profiling.
  • ADME-Tox studies (e.g., microsomal stability, CYP inhibition) to prioritize lead optimization .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with improved target selectivity?

  • Perform molecular docking (AutoDock, Schrödinger) to map interactions with target binding pockets.
  • Use QSAR models to correlate substituent modifications (e.g., ethyl → cyclopropyl) with activity trends.
  • Validate predictions with free-energy perturbation (FEP) calculations to estimate ΔΔG of binding .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Cross-validate assays using orthogonal methods (e.g., SPR vs. ITC for binding affinity).
  • Control for batch-to-batch variability in compound purity (HPLC ≥98%).
  • Analyze cellular context (e.g., overexpression of efflux pumps) that may skew IC₅₀ values .

Q. How can reaction pathways be mechanistically probed to troubleshoot low yields in scale-up?

  • Employ in situ FTIR or Raman spectroscopy to monitor intermediate formation.
  • Conduct kinetic studies to identify rate-limiting steps (e.g., Arrhenius plots).
  • Optimize catalytic systems (e.g., Pd/C for hydrogenation) or switch to flow chemistry for exothermic reactions .

Q. What experimental and computational approaches are used to study metabolic stability?

  • In vitro hepatocyte/microsomal assays with LC-MS/MS to quantify metabolite formation.
  • CYP450 inhibition screening (e.g., luminescent assays).
  • Density functional theory (DFT) to predict sites of oxidative metabolism (e.g., ethyl group hydroxylation) .

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